molecular formula C21H24FN3O B11456887 N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide

Cat. No.: B11456887
M. Wt: 353.4 g/mol
InChI Key: VOPUBTPESBKKAF-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a fluorophenyl group, a benzodiazole ring, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps One common approach starts with the preparation of the benzodiazole intermediate, which is then coupled with the fluorophenylmethyl groupSpecific reagents and catalysts are used to facilitate each step, ensuring high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis or batch processing. These methods are optimized to reduce reaction times, improve yields, and ensure consistent quality. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 1-(2-Fluorophenyl)piperazine
  • 5-(2-Fluorophenyl)-1-[(pyridin-3-yl)sulfonyl]-1H-pyrrole-3-carboxaldehyde

Uniqueness

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H24FN3O/c1-21(2,3)20(26)23-13-12-19-24-17-10-6-7-11-18(17)25(19)14-15-8-4-5-9-16(15)22/h4-11H,12-14H2,1-3H3,(H,23,26)

InChI Key

VOPUBTPESBKKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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